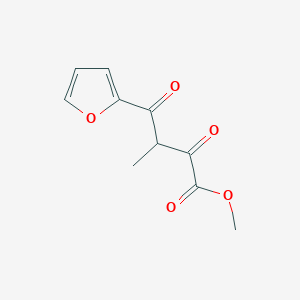

Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate

Description

Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate is a β-keto ester derivative featuring a furan-2-yl substituent at the 4-position and a methyl group at the 3-position of the dioxobutanoate backbone. Its structure combines a reactive β-keto ester moiety with a heteroaromatic furan ring, making it a versatile intermediate in synthetic organic chemistry and medicinal chemistry. The compound’s synthesis likely involves Grignard reagent-mediated ketone formation or condensation reactions, as seen in structurally related dioxobutanoates (e.g., ethyl 4-phenyl derivatives) .

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate |

InChI |

InChI=1S/C10H10O5/c1-6(9(12)10(13)14-2)8(11)7-4-3-5-15-7/h3-6H,1-2H3 |

InChI Key |

HKICUATVGXQIAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CO1)C(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Acetylfuran with Ethyl Oxalate in Presence of Sodium Methylate

Description:

The most commonly reported synthesis route involves the condensation of 2-acetylfuran with ethyl oxalate catalyzed by sodium methylate under reflux conditions. This method yields the target methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate efficiently and is widely referenced in synthetic protocols.

Reaction Scheme:

2-Acetylfuran + Ethyl oxalate + Sodium methylate → this compound

- Solvent: Typically methanol or ethanol

- Catalyst: Sodium methylate (stoichiometric control critical)

- Temperature: Reflux (~65-80 °C)

- Time: Several hours until completion (monitored by TLC)

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation and side reactions

- Reaction quenched with water

- Extraction with ethyl acetate

- Drying over anhydrous sodium sulfate

- Purification by column chromatography (hexane/ethyl acetate 9:1) or recrystallization

Yields and Purity:

Yields typically range from 60% to 85%, with purity confirmed by NMR and GC/MS analysis.

Alternative β-Diketone-Based Synthetic Routes

Description:

Another approach involves the use of β-diketone precursors reacting with sulfonyl azides or other electrophiles to introduce the furan-2-yl substituent, followed by purification steps. Such methods rely on controlled nucleophilic substitution and cyclization reactions.

- Reaction of β-diketone with 4-methylbenzenesulfonyl azide in ethanol with triethylamine at room temperature

- Quenching with water and extraction with ethyl acetate

- Purification by column chromatography using hexane/ethyl acetate (9:1)

This method is useful for preparing diazo or amino derivatives of furans but can be adapted for synthesizing related β-diketone esters.

Directed α-Lithiation and Alkylation of 3-Furancarboxaldehydes

Description:

A regioselective α-lithiation-alkylation strategy allows the synthesis of 3-formyl-2-furylcarbinols, which can be further converted into β-diketone esters like this compound.

- Formation of lithium N-methylpiperazide adduct from N-methylpiperazine and n-butyllithium

- Chelation-controlled lithiation at C-2 of 3-furancarboxaldehydes at −78 °C

- Reaction with aldehydes or ketones followed by hydrolysis

- Purification by silica gel chromatography

This method provides high regioselectivity and yields of 60–80% for intermediates that can be transformed into the target compound.

Analytical Characterization and Purity Verification

| Technique | Purpose | Key Observations |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC/MS) | Molecular weight confirmation, impurity detection | Molecular ion peak at m/z = 196; absence of volatile impurities |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural elucidation | Furan ring protons at δ 6.5–7.5 ppm; methyl ester carbonyl at δ 165–175 ppm; methyl group singlet around δ 2.1 ppm |

| High-Performance Liquid Chromatography (HPLC) | Purity quantification | >95% purity using reverse-phase C18 column, UV detection at 220–250 nm |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular formula confirmation | Mass accuracy within 5 ppm confirming C9H8O5 formula |

Reaction Conditions Influencing Side Products

| Parameter | Effect on Reaction Outcome | Mitigation Strategy |

|---|---|---|

| Sodium methylate excess | Over-esterification leading to diesters | Stoichiometric control, careful titration |

| Solvent polarity | Keto-enol tautomerization complicating NMR interpretation | Use aprotic, non-polar solvents where possible |

| Reaction time | Prolonged reaction causes side product formation | Monitor reaction progress by TLC, limit time |

| Atmosphere | Oxidation of sensitive furan ring | Conduct under inert gas (N2 or Ar) |

Synthetic Utility and Applications

This compound serves as a versatile precursor for bioactive heterocycles:

- Nucleophilic substitution: Amines can react to form imine or amide derivatives.

- Reductive amination: Leads to pyrrolidinone analogs with pharmacological potential.

- Click chemistry: Copper-catalyzed azide-alkyne cycloaddition introduces triazole rings for drug discovery.

- Friedel–Crafts-type reactions: Bismuth(III)-catalyzed condensations with 1,3-dicarbonyls yield tricarbonyl compounds for further elaboration.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Acetylfuran + Ethyl oxalate | Sodium methylate, reflux in methanol/ethanol | 60–85 | Most common, straightforward |

| 2 | β-Diketone + 4-methylbenzenesulfonyl azide | Triethylamine, ethanol, room temperature | 50–70 | Useful for diazo derivatives |

| 3 | 3-Furancarboxaldehyde + n-BuLi + aldehydes | N-methylpiperazine, THF, −78 °C to RT | 60–80 | Regioselective lithiation-alkylation |

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under radical conditions.

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: Its derivatives are studied for their potential antimicrobial and antifungal properties.

Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of polymers and other industrial chemicals due to its reactive furan ring

Mechanism of Action

The mechanism by which Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate exerts its effects involves interactions with various molecular targets. The furan ring can participate in electron-donating and electron-withdrawing interactions, influencing biological pathways. For instance, it can inhibit specific enzymes or interfere with microbial cell wall synthesis, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three analogs from the literature:

Spectroscopic and Reactivity Differences

- 1H-NMR : The target compound’s furan protons are expected at δ 6.3–7.4 ppm, distinct from phenyl signals (δ 7.2–7.8 ppm in compound 42) . The 3-methyl group would resonate near δ 1.2–1.5 ppm.

- Reactivity: The β-keto ester moiety enables nucleophilic attacks and keto-enol tautomerism. The electron-rich furan ring may enhance electrophilic substitution compared to phenyl analogs.

Research Findings and Implications

- Bioactivity Potential: Furan-containing compounds like LMM11 exhibit antifungal properties, suggesting the target compound could be optimized for similar applications .

- Synthetic Challenges: Lower yields in dioxobutanoate syntheses (e.g., 25% for compound 40) highlight the need for optimized conditions when introducing heteroaromatic groups .

- Degradation Pathways : Decarbonylation observed in compound 31 underscores the importance of stabilizing the β-keto ester moiety in the target compound for pharmaceutical use .

Biological Activity

Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring and a dioxobutanoate moiety, which contribute to its unique chemical properties. The presence of the furan group suggests potential reactivity and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Condensation Reactions : Utilizing furan derivatives with diketones.

- Esterification : Reacting furan with appropriate acid chlorides or anhydrides.

- Catalytic Methods : Employing transition metals as catalysts to enhance reaction efficiency.

These methods highlight the compound's accessibility for research and industrial applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. A summary of its antimicrobial activity is presented in the table below:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Pseudomonas aeruginosa | 25 | 50 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

Research has also shown that this compound possesses anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

- A549 (lung adenocarcinoma) : IC50 < 10 µM

- A375 (melanoma) : IC50 = 5.7 µM

The compound's ability to inhibit cell proliferation suggests it could be explored further for therapeutic applications in oncology .

The biological effects of this compound are believed to involve interactions with specific molecular targets within cells. These interactions may modulate various biochemical pathways, including apoptosis and cell cycle regulation. The exact mechanisms are still under investigation but may include:

- Inhibition of Enzymatic Activity : Targeting enzymes involved in cell proliferation.

- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.

- Disruption of Membrane Integrity : Affecting microbial cell viability.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study published in MDPI evaluated the compound's efficacy against multidrug-resistant pathogens, reporting significant antibacterial activity with MIC values comparable to existing antibiotics .

- Cytotoxicity Assessment : Another research paper assessed the cytotoxic potential against human cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate?

The synthesis involves controlling solvent polarity, temperature, and catalyst use. Non-polar solvents (e.g., toluene) improve reactant solubility and reduce side reactions, while elevated temperatures (~60°C) enhance reaction rates but require monitoring to avoid decomposition. Lewis acid catalysts (e.g., BF₃·Et₂O) can accelerate diketone formation. Yield optimization should include kinetic studies under varied conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm furan ring substitution patterns and methyl/diketo group positions.

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and furan ring vibrations.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination using SHELX software (e.g., SHELXL for refinement) .

Q. How should researchers handle safety concerns during synthesis?

Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Avoid inhalation of volatile intermediates. Dispose of waste via approved hazardous waste protocols. Refer to safety data sheets (SDS) for related dioxobutanoates, which highlight risks of irritation and recommend emergency procedures .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) model electronic properties and reaction pathways. For example, DFT can simulate keto-enol tautomerization energetics or furan ring electrophilic substitution sites. Basis sets (e.g., 6-31G*) and solvent continuum models improve accuracy .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR shifts or IR bands may arise from solvation effects or conformational flexibility. Solutions include:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals.

- Temperature-dependent studies : Identifies dynamic equilibria (e.g., rotamers).

- DFT with explicit solvent models : Refines computational predictions .

Q. How do catalysts influence regioselectivity in downstream derivatization?

Lewis acids (e.g., AlCl₃) polarize carbonyl groups, directing nucleophilic attacks to specific positions. For example, in Michael additions, catalyst choice (protic vs. aprotic) alters enolate formation rates. Monitor outcomes via in situ IR or LC-MS to track intermediate formation .

Q. What mechanistic insights can crystallography provide for structure-activity relationships?

X-ray structures solved via SHELXD/SHELXL reveal bond lengths and angles critical for biological interactions. For instance, the dihedral angle between the furan and dioxobutanoate moieties affects binding to enzyme active sites. Pair crystallography with molecular docking (e.g., AutoDock Vina) to predict target affinity .

Q. How do fluorinated analogs compare in biological activity?

Fluorination (e.g., trifluoromethyl groups) enhances metabolic stability and lipophilicity. Assay fluorinated derivatives against non-fluorinated analogs in enzyme inhibition studies (e.g., IC₅₀ measurements). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.